

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Hydroxynonanoic Acid

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Compound of Interest

Compound Name: 3-Hydroxynonanoic acid

Cat. No.: B164402

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **3-Hydroxynonanoic acid**. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, with a focus on quantitative data, experimental context, and potential biological relevance.

Core Physicochemical Data

3-Hydroxynonanoic acid, a hydroxylated medium-chain fatty acid, possesses distinct physical and chemical characteristics that are crucial for its handling, formulation, and biological activity assessment. The key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ O ₃	--INVALID-LINK--
Molecular Weight	174.24 g/mol	--INVALID-LINK--
Physical State	Solid	--INVALID-LINK--
Melting Point	57-61 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	303.2 ± 25.0 °C (Predicted)	--INVALID-LINK--
pKa	4.38 ± 0.10 (Predicted)	--INVALID-LINK--
Solubility	Soluble in ethanol. ^[1] Insoluble in water.	--INVALID-LINK--, --INVALID-LINK--
CAS Number	40165-87-5 (for the racemic mixture)	--INVALID-LINK--
InChI	InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)	--INVALID-LINK--
SMILES	CCCCCCC(CC(=O)O)O	--INVALID-LINK--

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic acids like **3-Hydroxynonanoic acid**. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using the capillary method.^{[2][3]}

Apparatus:

- Melting point apparatus (e.g., DigiMelt or similar)

- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- **Sample Preparation:** A small amount of dry **3-Hydroxynonanoic acid** is finely powdered using a mortar and pestle.
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- **Apparatus Setup:** The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.
- **Heating and Observation:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Data Recording:** The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure substance will have a sharp melting range of 1-2 °C.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as it is titrated with a strong base.^[4]

Apparatus:

- pH meter with a glass electrode

- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized strong base solution (e.g., 0.1 M NaOH)
- Analytical balance

Procedure:

- **Sample Preparation:** A precisely weighed amount of **3-Hydroxynonanoic acid** is dissolved in a known volume of deionized water (if solubility is an issue, a co-solvent like ethanol can be used, though this may affect the pKa value).
- **Titration Setup:** The beaker containing the acid solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized strong base solution.
- **Titration:** The base is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a compound.^[5]

Apparatus:

- Test tubes
- Vortex mixer

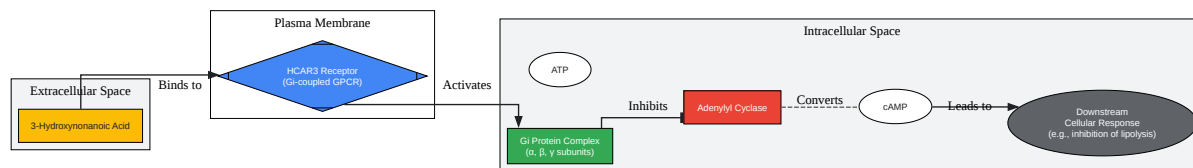
- Selection of solvents (e.g., water, ethanol, chloroform, diethyl ether)

Procedure:

- **Sample Addition:** A small, consistent amount (e.g., 10 mg) of **3-Hydroxynonanoic acid** is placed into separate test tubes.
- **Solvent Addition:** A known volume (e.g., 1 mL) of each solvent is added to the respective test tubes.
- **Mixing:** The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute) to ensure thorough mixing.
- **Observation:** The tubes are visually inspected for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent. For fatty acids, the formation of an oily layer on top of water indicates insolubility.

Potential Biological Signaling Pathway

Medium-chain 3-hydroxy fatty acids have been identified as signaling molecules. For instance, 3-hydroxyoctanoic acid is an endogenous ligand for the G-protein coupled receptor HCAR3 (also known as GPR109B).[6] Activation of HCAR3 by its ligand initiates a signaling cascade that can modulate metabolic processes.[6] Given the structural similarity, it is plausible that **3-Hydroxynonanoic acid** could act on the same or a similar receptor. The diagram below illustrates the general signaling pathway initiated by the activation of a Gi-coupled receptor like HCAR3.



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Caption: HCAR3 signaling pathway initiated by a 3-hydroxy fatty acid ligand.

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